![molecular formula C8H7ClFN B1613716 6-chloro-5-fluoro-2,3-dihydro-1H-indole CAS No. 205584-67-4](/img/structure/B1613716.png)
6-chloro-5-fluoro-2,3-dihydro-1H-indole
Overview
Description
6-chloro-5-fluoro-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C8H7ClFN and its molecular weight is 171.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context and the nature of the compound’s interaction with its targets.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives are known to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
6-Chloro-5-fluoro-2,3-dihydro-1H-indole is a heterocyclic compound belonging to the indole family, characterized by its unique molecular structure, which includes chlorine and fluorine substituents. This compound has garnered attention for its diverse biological activities, particularly in pharmacology. Its molecular formula is C8H7ClFN, and it has a molecular weight of 171.6 g/mol. The presence of halogens in its structure enhances its reactivity and biological profile, making it a valuable subject for research.
Biological Activities
1. Anti-inflammatory Activity
Research indicates that indole derivatives, including this compound, exhibit significant anti-inflammatory properties. This activity is attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines. For example, studies have shown that certain indole derivatives can reduce the production of TNF-alpha and IL-6 in activated macrophages.
2. Anticancer Activity
The compound has also demonstrated anticancer potential through various mechanisms. It has been noted that indole derivatives can inhibit Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in cancer progression. In vitro assays have shown that compounds similar to this compound possess IC50 values in the nanomolar range against GSK-3β, indicating strong inhibitory effects .
The biological activity of this compound is largely mediated through its interaction with various biological targets:
- Receptor Binding : Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic and signaling pathways, leading to altered cellular responses.
- Gene Expression Modulation : By interacting with nuclear receptors or transcription factors, it can affect gene expression profiles related to inflammation and cancer progression.
Structure-Activity Relationship (SAR)
The presence of chlorine and fluorine at specific positions on the indole framework significantly influences the compound's biological activity. Comparative studies with structurally similar compounds reveal that modifications in substitution patterns can lead to variations in potency and efficacy:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Fluoroindole | Fluorine at position 5 | Lacks chlorine substituent |
6-Chloroindole | Chlorine at position 6 | No fluorine substituent |
5-Fluoro-1H-indole | Fluorine at position 5 with saturated nitrogen | Different saturation state |
5-Chloro-6-fluoroindole | Chlorine at position 5 and fluorine at position 6 | Different positioning of halogens |
7-Chloro-5-fluoroindole | Chlorine at position 7 | Unique position of chlorine |
This table illustrates how variations in substitution can affect the chemical reactivity and biological properties of these compounds.
Case Studies
Several studies have highlighted the potential applications of this compound:
- In Vitro Anti-inflammatory Studies : A study demonstrated that this compound significantly reduced the release of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a dose-dependent decrease in cytokine levels, supporting its use as a therapeutic agent for inflammatory diseases.
- Anticancer Efficacy Against Colon Cancer : Another research focused on the anticancer effects of indole derivatives on colon cancer cell lines. The study found that compounds similar to this compound inhibited cell proliferation and induced apoptosis through GSK-3β inhibition .
Scientific Research Applications
Pharmaceutical Development
Overview
6-Chloro-5-fluoro-2,3-dihydro-1H-indole is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural properties allow it to interact with biological targets effectively.
Key Applications
- Neurological Disorders : The compound has shown potential in developing drugs targeting conditions such as schizophrenia and anxiety disorders due to its affinity for dopamine D4 and serotonin receptors .
- Antipsychotic Agents : Research indicates that derivatives of this compound can serve as partial agonists or antagonists at specific receptors, potentially leading to medications with fewer side effects compared to traditional antipsychotics .
Application Area | Specific Use Cases |
---|---|
Neurological Disorders | Drug development for schizophrenia |
Antipsychotic Agents | Reduced side effects in treatment |
Biological Research
Mechanisms of Action
The compound is utilized in biological studies to investigate neurotransmitter mechanisms. Its derivatives have been evaluated for their effects on serotonin transporters (SERT) and dopamine receptors, contributing to the understanding of mental health treatments .
Case Studies
- GSK-3β Inhibitors : Certain derivatives have been identified as potent inhibitors of GSK-3β, a key enzyme involved in various neurodegenerative diseases. Studies have shown that structural modifications can significantly enhance inhibitory activity .
Study Focus | Findings |
---|---|
GSK-3β Inhibition | Derivatives exhibit high potency (IC50 = 0.23 nM) |
Neurotransmitter Activity | Enhanced selectivity against SERT |
Material Science
Innovative Applications
Research into the material properties of this compound has led to its exploration in creating novel materials. Its chemical structure contributes to improved durability and performance in coatings and polymers.
Material Type | Properties Enhanced |
---|---|
Polymers | Increased durability |
Coatings | Improved performance |
Agricultural Chemistry
Agrochemical Development
The compound has potential applications in formulating agrochemicals, particularly in developing safer pesticides and herbicides. Its effectiveness as a bioactive agent can lead to environmentally friendly agricultural solutions.
Application Area | Specific Use Cases |
---|---|
Pesticides | Development of safer pest control agents |
Herbicides | Formulation of effective weed management products |
Analytical Chemistry
Standardization in Analysis
this compound is also used as a standard in analytical methods, enhancing the accuracy of chemical analyses in laboratory settings.
Application | Purpose |
---|---|
Analytical Methods | Standardization for improved accuracy |
Properties
IUPAC Name |
6-chloro-5-fluoro-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYDZMQIYQISAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623382 | |
Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205584-67-4 | |
Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205584-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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